4,4-Dimethyl-2-(2-phenyldec-3-en-1-yl)-4,5-dihydro-1,3-oxazole
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Overview
Description
4,4-Dimethyl-2-(2-phenyldec-3-en-1-yl)-4,5-dihydro-1,3-oxazole is an organic compound that belongs to the class of oxazoles Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-2-(2-phenyldec-3-en-1-yl)-4,5-dihydro-1,3-oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of a β-keto ester with an amine in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Moderate to high temperatures (50-100°C)
Catalysts: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid
Solvents: Polar solvents like ethanol or methanol
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-2-(2-phenyldec-3-en-1-yl)-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction can produce dihydrooxazoles.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-2-(2-phenyldec-3-en-1-yl)-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4,4-Dimethyl-2-(2-phenylhex-3-en-1-yl)-4,5-dihydro-1,3-oxazole
- 4,4-Dimethyl-2-(2-phenylbut-3-en-1-yl)-4,5-dihydro-1,3-oxazole
Uniqueness
4,4-Dimethyl-2-(2-phenyldec-3-en-1-yl)-4,5-dihydro-1,3-oxazole is unique due to its longer decenyl chain, which may impart different physical and chemical properties compared to its shorter-chain analogs
Properties
CAS No. |
675855-32-0 |
---|---|
Molecular Formula |
C21H31NO |
Molecular Weight |
313.5 g/mol |
IUPAC Name |
4,4-dimethyl-2-(2-phenyldec-3-enyl)-5H-1,3-oxazole |
InChI |
InChI=1S/C21H31NO/c1-4-5-6-7-8-10-15-19(18-13-11-9-12-14-18)16-20-22-21(2,3)17-23-20/h9-15,19H,4-8,16-17H2,1-3H3 |
InChI Key |
WCOFPAUXZIJQGA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CC(CC1=NC(CO1)(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
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